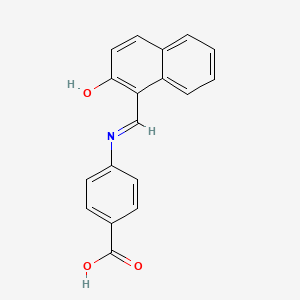
7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is green, simple, and efficient, providing good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the production process.
化学反应分析
Types of Reactions
7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to changes in its oxidation state and functional groups.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or other oxidizing agents can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state and functional groups of the compound.
科学研究应用
7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various chemical products.
作用机制
The mechanism of action of 7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and tert-butyl group can influence its binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting specific enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Further research is needed to elucidate the exact molecular mechanisms involved.
相似化合物的比较
7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
2-(tert-butyl)quinazolin-4(1H)-one: Lacks the bromine atom, which may affect its chemical reactivity and biological activity.
7-Chloro-2-(tert-butyl)quinazolin-4(1H)-one:
2-(tert-butyl)-4(1H)-quinazolinone: Lacks the halogen atom, which may result in different reactivity and biological activity.
属性
分子式 |
C12H13BrN2O |
|---|---|
分子量 |
281.15 g/mol |
IUPAC 名称 |
7-bromo-2-tert-butyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H13BrN2O/c1-12(2,3)11-14-9-6-7(13)4-5-8(9)10(16)15-11/h4-6H,1-3H3,(H,14,15,16) |
InChI 键 |
DFXAULFWTIUKDU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NC2=C(C=CC(=C2)Br)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


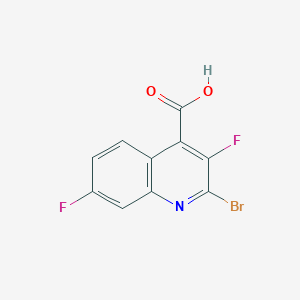



![12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B15063636.png)

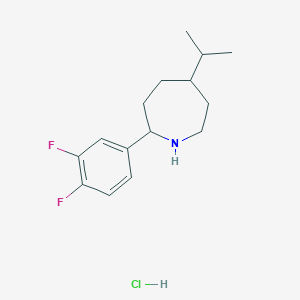
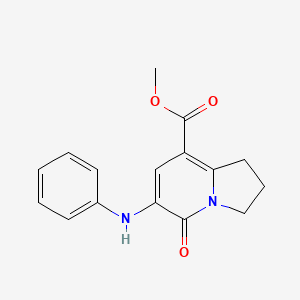
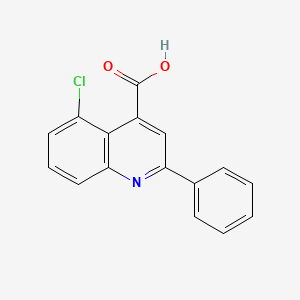
![3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15063667.png)

![Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15063689.png)

